molecular formula C16H18N6OS2 B12491776 N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B12491776
M. Wt: 374.5 g/mol
InChI Key: ORWCNSKOGOPWKD-UHFFFAOYSA-N
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Description

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that features a thiadiazole ring and a triazole ring. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Properties

Molecular Formula

C16H18N6OS2

Molecular Weight

374.5 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H18N6OS2/c1-10(2)8-13-19-22-16(25-13)17-12(23)9-24-15-18-14(20-21-15)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,17,22,23)(H,18,20,21)

InChI Key

ORWCNSKOGOPWKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the thiadiazole and triazole intermediates. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides under acidic conditions. The triazole ring is often formed via a [3+2] cycloaddition reaction between azides and alkynes. The final step involves coupling these intermediates through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogens in the triazole ring can be reduced under specific conditions to form amines.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The thiadiazole and triazole rings can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the compound’s therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide shares structural similarities with other thiadiazole and triazole derivatives, such as:
    • 1,3,4-thiadiazole-2-thiol
    • 1,2,4-triazole-3-thiol

Uniqueness

  • The unique combination of the thiadiazole and triazole rings in this compound provides it with distinct chemical and biological properties. This dual-ring structure allows for multiple modes of interaction with biological targets, enhancing its potential as a therapeutic agent.

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